![molecular formula C20H11Cl3N2O2 B416635 2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416635.png)
2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of multiple chlorine atoms and a benzamide group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminophenol, which is then reacted with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may employ advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in the replacement of chlorine atoms with other functional groups, leading to a wide range of substituted benzoxazole derivatives .
科学的研究の応用
2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with cellular pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenylacetic acid: Another compound with similar structural features but different functional groups.
2,4-Dichloropyrimidine: A pyrimidine derivative with similar chlorine substitutions.
N-Chloroacetyl-N-phenyl-2,6-dichloroaniline: A compound with a similar aromatic structure and chlorine substitutions
Uniqueness
2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of benzoxazole and benzamide groups, along with multiple chlorine substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C20H11Cl3N2O2 |
|---|---|
分子量 |
417.7g/mol |
IUPAC名 |
2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-11-5-7-13(16(23)9-11)19(26)24-12-6-8-18-17(10-12)25-20(27-18)14-3-1-2-4-15(14)22/h1-10H,(H,24,26) |
InChIキー |
PCDSCIVYQBERQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



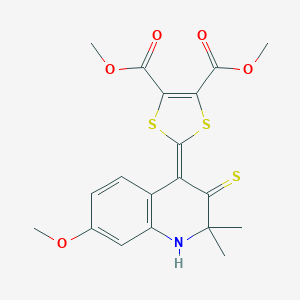
![2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416558.png)
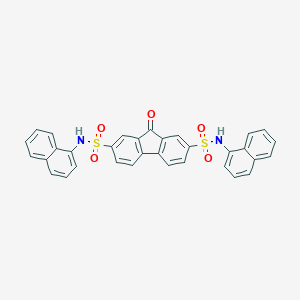
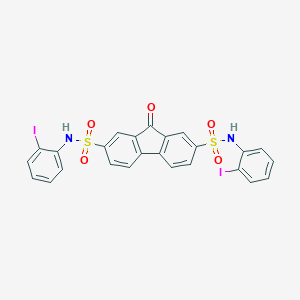
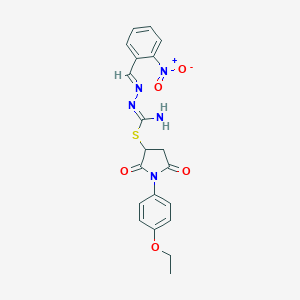
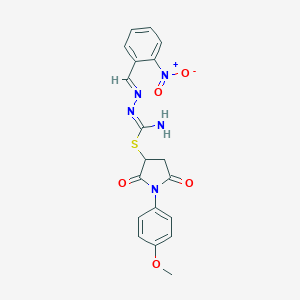
![2-[1-(4-bromophenyl)-2,5-dioxo-pyrrolidin-3-yl]-1-[(E)-4-quinolylmethyleneamino]isothiourea](/img/structure/B416565.png)
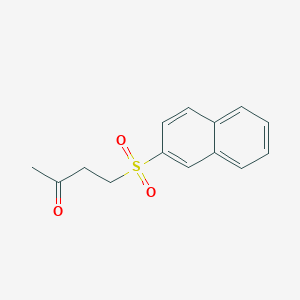
![2-({[2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-3,5-dimethylphenol](/img/structure/B416569.png)
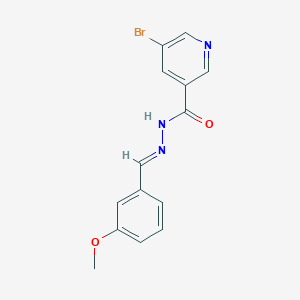


![2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL](/img/structure/B416574.png)
